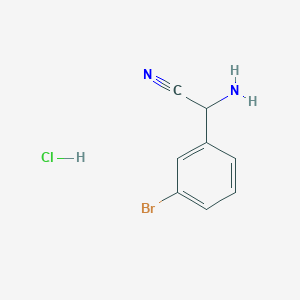

2-Amino-2-(3-bromophenyl)acetonitrile hydrochloride

Description

2-Amino-2-(3-bromophenyl)acetonitrile hydrochloride is a brominated aromatic compound featuring an amino acetonitrile backbone. Its structure includes a 3-bromophenyl substituent, which confers distinct electronic and steric properties compared to non-halogenated or differently substituted analogs. This compound is primarily utilized in pharmaceutical and organic synthesis, particularly as an intermediate in Strecker amino acid synthesis or related reactions .

Properties

IUPAC Name |

2-amino-2-(3-bromophenyl)acetonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2.ClH/c9-7-3-1-2-6(4-7)8(11)5-10;/h1-4,8H,11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYUVTNZFZBMQMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(C#N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91481-24-2 | |

| Record name | 2-amino-2-(3-bromophenyl)acetonitrile hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(3-bromophenyl)acetonitrile hydrochloride typically involves the reaction of 3-bromobenzyl cyanide with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by crystallization or precipitation.

Industrial Production Methods

In an industrial setting, the production of 2-Amino-2-(3-bromophenyl)acetonitrile hydrochloride may involve large-scale reactions using automated reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable methods.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3-bromophenyl)acetonitrile hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitriles or amides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of amides or carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted phenylacetonitriles.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Biological Activity : This compound is being investigated for its potential biological activities, including anti-inflammatory and anticancer effects. Studies suggest that it may modulate key biological pathways by interacting with specific molecular targets such as enzymes and receptors.

- Therapeutic Potential : Its ability to act as an inhibitor or activator of certain proteins positions it as a candidate for developing new therapeutic agents against diseases like cancer .

2. Organic Synthesis

- Building Block : 2-Amino-2-(3-bromophenyl)acetonitrile hydrochloride serves as a versatile building block in the synthesis of more complex organic molecules. It is often utilized in nucleophilic substitution reactions and coupling reactions under various conditions, including palladium-catalyzed processes.

- Synthesis Pathways : The synthesis typically involves starting materials such as bromobenzene derivatives. Common reactions include:

Step Reaction Type Conditions Yield 1 Nucleophilic substitution Under acidic conditions 60% 2 Coupling reaction Pd-catalyzed cross-coupling Varies

3. Enzyme Interactions

- The compound has shown significant interactions with various enzymes, which can lead to alterations in their activity. This characteristic is crucial for developing enzyme inhibitors that could be beneficial in treating diseases where enzyme activity is dysregulated.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study examined the effectiveness of compounds similar to 2-Amino-2-(3-bromophenyl)acetonitrile hydrochloride against various bacterial strains. These compounds exhibited low nanomolar inhibitory activities against human purine nucleoside phosphorylase (PNP), indicating potential as antimicrobial agents.

Case Study 2: Cytotoxicity Profile

Another investigation focused on the cytotoxic effects of related compounds on different cancer cell lines. Results indicated that certain derivatives showed significant selectivity for T-lymphoblastic cells while exhibiting minimal effects on non-cancerous cells, suggesting a favorable therapeutic index for further development.

Mechanism of Action

The mechanism of action of 2-Amino-2-(3-bromophenyl)acetonitrile hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares 2-amino-2-(3-bromophenyl)acetonitrile hydrochloride with structurally related compounds, focusing on substituent effects, synthetic utility, and physicochemical properties.

Table 1: Structural and Functional Comparison of Amino Acetonitrile Derivatives

*Similarity scores based on structural and functional group alignment (). ‡‡Estimated based on substituent divergence.

Key Comparative Analysis

For example, the chloro derivative achieves a 97% yield under ZnI₂/TMSCN catalysis , whereas the bromo analog’s synthesis details are unspecified, possibly due to slower reaction rates or purification challenges . Positional Isomerism: The 4-bromophenyl derivative (e.g., (R)-2-amino-2-(4-bromophenyl)acetic acid HCl) exhibits higher commercial purity (95%) and is prioritized in chiral synthesis , highlighting the impact of substituent position on synthetic utility.

Electronic and Steric Modifications

- Fluorinated Analogs : The 3,3-difluorocyclobutyl variant (CAS 1215166-79-2) introduces conformational rigidity and enhanced lipophilicity, making it distinct in drug design contexts . However, its lower similarity score (0.84) reflects reduced structural overlap with the bromo compound .

- Trifluoromethoxy Substitution : The 4-(trifluoromethoxy)phenyl derivative (CAS 1375474-19-3) combines electron-withdrawing effects with steric demands, likely altering its reactivity in nucleophilic additions compared to the bromo compound .

Commercial and Safety Considerations The discontinuation of 2-amino-2-(3-bromophenyl)acetonitrile HCl contrasts with the availability of its 4-bromo and trifluoromethoxy analogs, suggesting regulatory or stability issues specific to the 3-bromo substitution. Safety data for the difluorocyclobutyl compound (GHS classification) implies stricter handling requirements compared to bromo or chloro analogs, though direct data for the latter are lacking.

Research Findings

- Strecker Synthesis Utility : Chloro and bromo derivatives serve as key intermediates in Strecker reactions, but the chloro variant’s higher reported yield (97%) suggests superior efficiency under standard conditions.

- Chiral Applications: 4-Bromo derivatives (e.g., (R)-2-amino-2-(4-bromophenyl)acetic acid HCl) are prioritized in asymmetric synthesis due to their defined stereochemistry and commercial availability .

- Electron-Withdrawing Groups : Trifluoromethoxy and difluorocyclobutyl substituents may enhance metabolic stability in drug candidates but complicate synthesis due to their electronic effects .

Biological Activity

2-Amino-2-(3-bromophenyl)acetonitrile hydrochloride is a compound that has garnered attention in the scientific community for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

The compound is characterized by the presence of an amino group and a bromophenyl moiety, which contribute to its reactivity and biological interactions. The structural formula can be represented as:

This structure allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are essential for its biological activity.

The biological activity of 2-Amino-2-(3-bromophenyl)acetonitrile hydrochloride is primarily attributed to its ability to interact with specific molecular targets in cells. The compound can modulate enzyme activity or receptor binding, leading to various physiological effects. Notably, it has been explored for applications in cancer therapy due to its potential to enhance the efficacy of chemotherapeutic agents.

Anticancer Activity

Research indicates that 2-Amino-2-(3-bromophenyl)acetonitrile hydrochloride may possess anticancer properties. In vitro studies have shown that it can enhance the cytotoxic effects of doxorubicin in multidrug-resistant (MDR) cancer cell lines. For instance, a study demonstrated that this compound significantly increased the uptake of doxorubicin in resistant mouse lymphoma cells, suggesting a potential role in overcoming drug resistance in cancer treatment .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models. This property could be beneficial in treating conditions characterized by chronic inflammation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2-Amino-2-(3-bromophenyl)acetonitrile hydrochloride, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-Amino-2-(4-bromophenyl)acetonitrile | Bromine at para position | Similar anticancer activity |

| 2-Amino-2-(3-chlorophenyl)acetonitrile | Chlorine instead of bromine | Moderate antibacterial properties |

| 2-Amino-2-(3-bromophenyl)acetamide | Acetamide instead of acetonitrile | Enhanced anti-inflammatory effects |

This comparison highlights how slight variations in structure can lead to significant differences in biological activity.

Case Studies and Research Findings

-

In Vitro Studies : A study conducted on human MDR1 gene-transfected mouse lymphoma cells showed that 2-Amino-2-(3-bromophenyl)acetonitrile hydrochloride significantly increased the cellular uptake of rhodamine 123, a fluorescent substrate used to assess P-glycoprotein-mediated drug resistance .

This table illustrates the potency of the compound compared to standard controls.

Sample Concentration (μM) Fluorescence Activity Ratio (FAR) Verapamil 22 10 ± 3.2 TBN (test compound) 3.5 105 ± 8.5 - In Vivo Studies : In DBA/2 mice bearing syngeneic L5178Y tumors, treatment with the compound resulted in increased tumor accumulation of doxorubicin without affecting its distribution in normal tissues, leading to enhanced antitumor effects .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-amino-2-(3-bromophenyl)acetonitrile hydrochloride to maximize yield and purity?

- Methodological Answer : Utilize statistical Design of Experiments (DOE) to systematically evaluate critical parameters such as reaction temperature, stoichiometry, solvent polarity, and catalyst loading. For example, a fractional factorial design can identify dominant factors affecting yield, while response surface methodology (RSM) refines optimal conditions. Evidence from chemical engineering literature supports the use of DOE to minimize experimental iterations while accounting for interactions between variables . Additionally, kinetic studies under controlled anhydrous conditions (e.g., using Schlenk techniques) can prevent hydrolysis of the nitrile group, which is critical for purity .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Implement hazard-specific PPE (nitrile gloves, lab coats, and chemical goggles) due to the compound’s potential irritancy and hygroscopic nature. Store in a desiccator under inert gas (argon/nitrogen) to prevent degradation. Waste must be segregated into halogenated organic containers and treated via neutralization (e.g., with dilute sodium bicarbonate) before disposal, as recommended for brominated intermediates . Emergency procedures for spills should include immediate isolation, absorption with vermiculite, and disposal via licensed hazardous waste contractors .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its structural integrity?

- Methodological Answer : Combine NMR spectroscopy (¹H/¹³C, DEPT-135 for nitrile and amine group confirmation) with HPLC-MS to assess purity (>98%) and detect trace byproducts. For crystalline samples, X-ray diffraction (XRD) provides definitive stereochemical confirmation. FT-IR can validate functional groups (e.g., C≡N stretch at ~2250 cm⁻¹). Cross-validate results with computational spectra (e.g., DFT-predicted NMR shifts) to resolve ambiguities in crowded spectral regions .

Advanced Research Questions

Q. How can computational modeling improve the prediction of reaction pathways for derivatives of this compound?

- Methodological Answer : Employ density functional theory (DFT) to model transition states and intermediates in nucleophilic substitution or cyclization reactions involving the nitrile and bromophenyl groups. Tools like Gaussian or ORCA can calculate activation energies and identify regioselectivity trends. Pair this with machine learning (ML) -driven reaction databases (e.g., ICReDD’s workflow) to prioritize synthetic routes with high thermodynamic favorability and low competing side reactions .

Q. How should researchers address contradictions in experimental data, such as inconsistent yields under nominally identical conditions?

- Methodological Answer : Conduct root-cause analysis using a tiered approach:

- Step 1 : Verify reagent lot consistency (e.g., trace metal content in catalysts).

- Step 2 : Replicate experiments with tighter environmental controls (humidity, oxygen levels).

- Step 3 : Apply multivariate statistical analysis (e.g., PCA or PLS regression) to identify hidden variables (e.g., moisture in solvents). Document all parameters in a lab notebook with timestamps to enable retrospective correlation .

Q. What strategies are recommended for studying the compound’s behavior in heterogeneous reaction systems (e.g., catalytic surfaces or biphasic solvents)?

- Methodological Answer : Use in situ spectroscopy (ATR-IR, Raman) to monitor interfacial interactions in real time. For catalytic studies, conduct Brunauer-Emmett-Teller (BET) analysis of catalyst porosity and XPS to assess surface adsorption of the bromophenyl group. In biphasic systems, measure partition coefficients (log P) via shake-flask experiments to optimize solvent pairs (e.g., water/THF) for efficient phase separation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.